molecular formula C10H16N4O2S B4923481 3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide

3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide

Cat. No. B4923481
M. Wt: 256.33 g/mol
InChI Key: WMPBBOQCNXMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide’ is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ‘MTIDP’ and has been synthesized through a number of different methods. The purpose of

Mechanism of Action

The mechanism of action of ‘MTIDP’ is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
‘MTIDP’ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. This compound has also been shown to have potential anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ‘MTIDP’ is that it can be synthesized in high yields using various methods. This makes it a readily available compound for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for the study of ‘MTIDP’. One possible direction is the further exploration of its anti-cancer properties, and its potential use as a drug candidate for the treatment of various types of cancer. Another possible direction is the study of its potential use in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, ‘MTIDP’ is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using various methods, and has been shown to have anti-cancer properties, as well as potential use in the synthesis of new materials. Further research is needed to fully understand its mechanism of action, and to explore its potential applications in the future.

Synthesis Methods

The synthesis of ‘MTIDP’ has been achieved through various methods. One of the most common methods is the reaction of 4-methyl-1,3-thiazole-2-amine with diethyl malonate, followed by the reaction with 1,3-dibromopropane. This reaction produces ‘MTIDP’ in high yields.

Scientific Research Applications

‘MTIDP’ has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and material science. It has been shown to have anti-cancer properties, and has been used as a potential drug candidate for the treatment of various types of cancer. ‘MTIDP’ has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.

properties

IUPAC Name

3-[(3-amino-3-oxopropyl)-(4-methyl-1,3-thiazol-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-7-6-17-10(13-7)14(4-2-8(11)15)5-3-9(12)16/h6H,2-5H2,1H3,(H2,11,15)(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPBBOQCNXMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(CCC(=O)N)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Amino-3-oxopropyl)-(4-methyl-1,3-thiazol-2-yl)amino]propanamide

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